

Bis(ethylamino)-tert-butylamino-s-triazine chemical structure and properties

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Compound of Interest

Compound Name: Bis(ethylamino)-tert-butylamino-s-triazine

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An In-depth Technical Guide to **Bis(ethylamino)-tert-butylamino-s-triazine**: Structure, Properties, and Biological Activity

Introduction

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and putative biological activity of 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine. While specific experimental data for this particular molecule is limited in publicly accessible literature, its chemical identity as a member of the s-triazine class of compounds allows for well-supported extrapolation of its characteristics based on extensive research on analogous compounds, such as the herbicides atrazine and simazine. This document is intended for researchers, scientists, and professionals in drug development and agricultural science who are interested in the chemistry and biological interactions of substituted s-triazines.

Chemical Structure and Identification

The compound in question is a symmetrically substituted triazine, with the formal IUPAC name 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine. The core of the molecule is a 1,3,5-triazine ring, which is a six-membered aromatic ring containing three nitrogen atoms at positions 1, 3, and 5. This core is substituted with two ethylamino groups and one tert-butylamino group at the 2, 4, and 6 positions, respectively.

Chemical Structure:

Note: A more formal 2D structural representation would be beneficial for clarity, but this ASCII art provides a basic layout.

Physicochemical Properties

Direct experimental data for 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine are not readily available. However, by comparing it to structurally similar s-triazine herbicides, we can estimate its properties. S-triazines are generally characterized as white, crystalline solids with low solubility in water but better solubility in organic solvents.[\[1\]](#)[\[2\]](#)[\[3\]](#)

Table 1: Comparison of Physicochemical Properties of Related s-Triazine Herbicides

Property	Simazine ^{[1][2]}	Atrazine	Terbuthylazine [4]	2,4- bis(ethylamino))-6-(tert- butylamino)-1, 3,5-triazine (Estimated)
IUPAC Name	6-chloro-N2,N4-diethyl-1,3,5-triazine-2,4-diamine	6-chloro-N2-ethyl-N4-isopropyl-1,3,5-triazine-2,4-diamine	2-(tert-butylamino)-4-chloro-6-(ethylamino)-s-triazine	2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine
Molecular Formula	C ₇ H ₁₂ ClN ₅	C ₈ H ₁₄ ClN ₅	C ₉ H ₁₆ ClN ₅	C ₁₁ H ₂₂ N ₆
Molecular Weight	201.66 g/mol	215.68 g/mol	229.71 g/mol	~238.35 g/mol
Appearance	White crystalline solid	White crystalline solid	White solid	Likely a white crystalline solid
Melting Point	225 °C	175-177 °C	177-179 °C	180-200 °C
Water Solubility	5 mg/L (at 20 °C)	33 mg/L (at 20 °C)	8.5 mg/L (at 25 °C)	Low, likely in the range of 5-50 mg/L
Vapor Pressure	6.1 x 10 ⁻⁹ mmHg (at 20 °C)	3.0 x 10 ⁻⁷ mmHg (at 20 °C)	2.1 x 10 ⁻⁶ mmHg (at 25 °C)	Very low
LogP	2.18	2.61	3.40	~3.0-3.5

Experimental Protocols

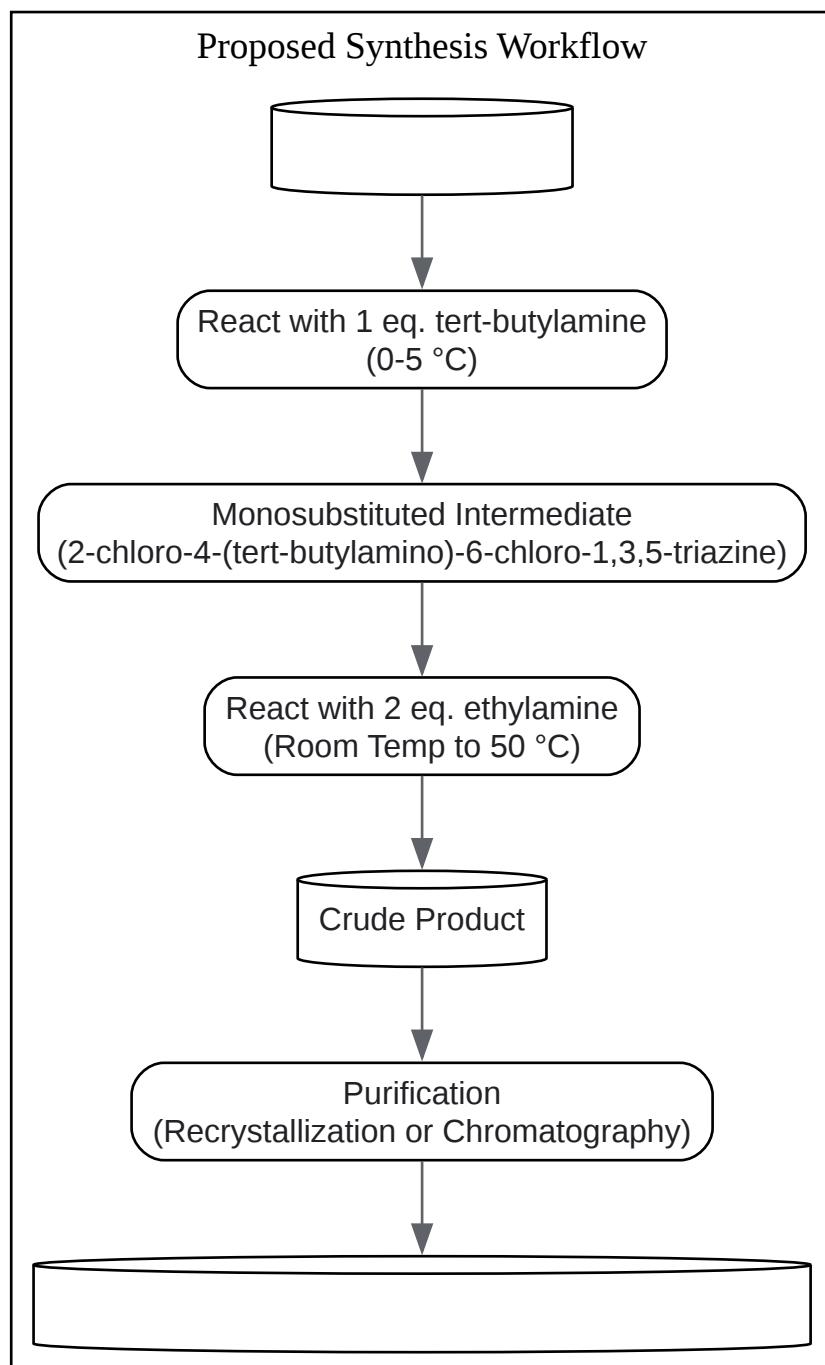
Proposed Synthesis

The synthesis of asymmetrically substituted amino-s-triazines typically starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and reactive precursor. The chlorine atoms can be sequentially substituted by nucleophilic attack from amines. The reactivity of the chlorine atoms decreases with each substitution, and the reaction temperature can be controlled to achieve selective substitution.

Protocol for the Synthesis of 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine:

- Step 1: Monosubstitution. Dissolve cyanuric chloride in a suitable solvent such as acetone or tetrahydrofuran (THF), and cool the mixture to 0-5 °C in an ice bath. Add one equivalent of tert-butylamine dropwise while maintaining the temperature. An acid scavenger, such as sodium carbonate or a tertiary amine, is typically added to neutralize the HCl byproduct. The reaction is stirred for several hours at low temperature to yield 2-chloro-4-(tert-butylamino)-6-amino-1,3,5-triazine.
- Step 2: Disubstitution. To the solution containing the monosubstituted product, add two equivalents of ethylamine. The reaction temperature is then raised to room temperature or slightly above (e.g., 40-50 °C) to facilitate the substitution of the remaining two chlorine atoms. The reaction is monitored by thin-layer chromatography (TLC) until completion.
- Purification. Upon completion, the reaction mixture is filtered to remove any precipitated salts. The solvent is removed under reduced pressure, and the crude product is purified, typically by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.

The following diagram illustrates the proposed synthetic workflow.



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Proposed workflow for the synthesis of the target compound.

Analytical Methodology

High-performance liquid chromatography (HPLC) is a standard method for the analysis of s-triazines.^[5] Due to the lack of a strong chromophore, UV detection is typically performed at low wavelengths (around 220 nm). For more sensitive and selective analysis, HPLC coupled with mass spectrometry (LC-MS) is the preferred method.

General HPLC Protocol:

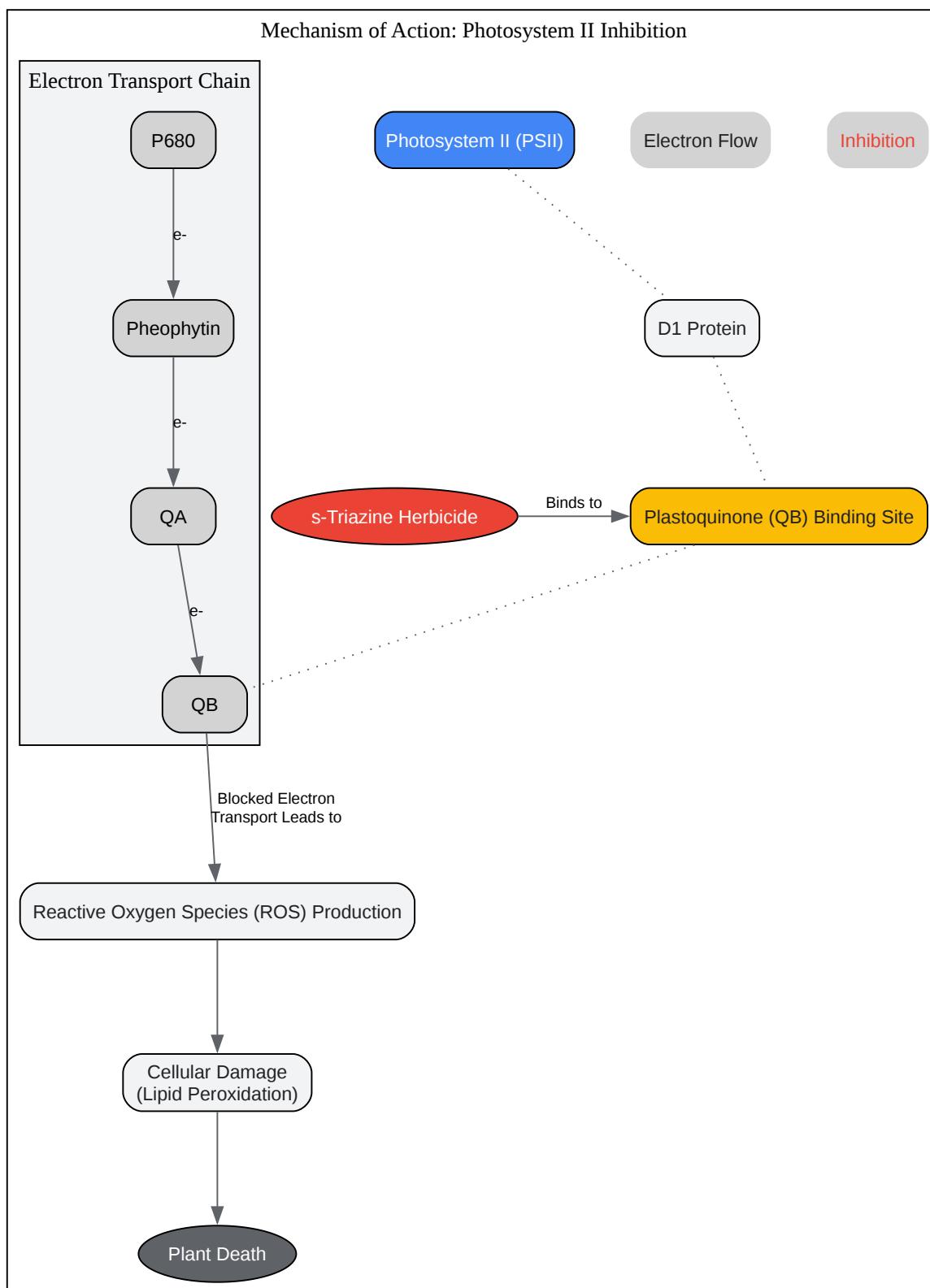
- Instrumentation: A standard HPLC system with a UV or a mass spectrometer detector.
- Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of acetonitrile and water (often with a small amount of formic acid, e.g., 0.1%, to improve peak shape).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 220 nm or MS with electrospray ionization (ESI) in positive mode.
- Sample Preparation: Samples are dissolved in the mobile phase or a compatible solvent and filtered through a 0.45 µm filter before injection.

Biological Activity and Mechanism of Action

By analogy with other herbicidal s-triazines, the primary mechanism of action for 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine is expected to be the inhibition of photosynthesis.^{[6][7]} These compounds act by blocking the electron transport chain in Photosystem II (PSII).^{[8][9]}

Specifically, the triazine molecule binds to the D1 protein of the PSII complex, at the binding site for plastoquinone (QB).^[6] This binding prevents the transfer of electrons from the primary electron acceptor (QA) to QB, thereby halting the photosynthetic electron flow.^{[6][9]} The blockage of electron transport leads to the production of reactive oxygen species, which cause lipid peroxidation and ultimately lead to the death of the plant.^[7]

The following diagram illustrates the mechanism of action of s-triazine herbicides.



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Inhibition of the photosynthetic electron transport chain by s-triazines.

Conclusion

While 2,4-bis(ethylamino)-6-(tert-butylamino)-1,3,5-triazine is not a widely studied compound, its structural similarity to well-known s-triazine herbicides provides a strong basis for understanding its chemical and biological properties. It is likely a solid with low water solubility, and it can be synthesized from cyanuric chloride. Its primary biological effect is expected to be the inhibition of photosynthesis via binding to the D1 protein in Photosystem II. This technical guide provides a foundational understanding for researchers interested in this and related s-triazine compounds. Further experimental validation is required to confirm the specific properties and activities of this molecule.

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